1,6-Dimethylpiperazin-2-one

Description

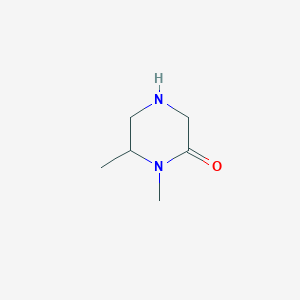

Structure

3D Structure

Properties

IUPAC Name |

1,6-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWSUADBJSOIGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851726-91-5 | |

| Record name | 1,6-dimethylpiperazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,6-Dimethylpiperazin-2-one chemical properties and structure

An In-depth Technical Guide to 1,6-Dimethylpiperazin-2-one: Structure, Properties, and Synthetic Insights

Introduction

1,6-Dimethylpiperazin-2-one is a heterocyclic organic compound featuring a piperazinone core. This six-membered ring, containing two nitrogen atoms and a carbonyl group, is a prominent scaffold in medicinal chemistry and drug development.[1][2] The specific substitution pattern of 1,6-dimethylpiperazin-2-one, with methyl groups on both a tertiary amine nitrogen (N1) and a stereogenic alpha-carbon (C6), imparts distinct chemical and physical properties that make it a valuable intermediate and a subject of research interest.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, reactivity, and potential applications, tailored for researchers and scientists in the chemical and pharmaceutical fields.

Molecular Structure and Stereochemistry

The fundamental structure of 1,6-Dimethylpiperazin-2-one consists of a piperazin-2-one ring. The carbonyl group at the C2 position classifies the molecule as a lactam (a cyclic amide). The nitrogen at position 1 is methylated, forming a tertiary amine. The carbon at position 6 is also substituted with a methyl group, creating a chiral center.

Conformational Analysis

Stereoisomerism

The presence of a single stereocenter at the C6 position means that 1,6-Dimethylpiperazin-2-one exists as a pair of enantiomers: (R)-1,6-dimethylpiperazin-2-one and (S)-1,6-dimethylpiperazin-2-one. The specific stereochemistry can significantly influence biological activity, making enantioselective synthesis a critical consideration for its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for 1,6-Dimethylpiperazin-2-one is presented below. These values are essential for experimental design, including solvent selection, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChemLite[5] |

| Molecular Weight | 128.17 g/mol | Calculated |

| Monoisotopic Mass | 128.09496 Da | PubChemLite[5] |

| CAS Number | 2243516-56-3 (for HCl salt) | Smolecule[3] |

| Appearance | Typically a solid or oil | General knowledge |

| XlogP (predicted) | -0.5 | PubChemLite[5] |

| Solubility | The hydrochloride salt form is often used to enhance water solubility. | Smolecule[3] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for structure elucidation and purity assessment. While a dedicated public spectrum for 1,6-dimethylpiperazin-2-one is not available, the expected spectral characteristics can be reliably predicted based on its functional groups and structure.

| Technique | Expected Characteristics |

| ¹H NMR | - N1-CH₃: A singlet around 2.8-3.2 ppm. - C6-CH₃: A doublet around 1.2-1.5 ppm, coupled to the C6 proton. - C6-H: A multiplet (quartet or more complex) around 3.0-3.5 ppm. - Ring Protons (C3, C5): A series of complex multiplets between 2.5-3.8 ppm. - N4-H: A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | - C=O (C2): A signal in the range of 165-175 ppm. - Ring Carbons (C3, C5, C6): Signals between 40-65 ppm. - N1-CH₃: A signal around 35-45 ppm. - C6-CH₃: A signal in the aliphatic region, around 15-25 ppm. |

| IR Spectroscopy | - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹. - N-H Stretch: A moderate, broad band around 3200-3400 cm⁻¹. - C-H Stretch: Bands in the 2850-3000 cm⁻¹ region. - C-N Stretch: Absorptions in the 1000-1250 cm⁻¹ range. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 128. - Fragmentation: Likely loss of methyl groups (M-15), and cleavage of the piperazinone ring. |

Synthesis and Chemical Reactivity

The synthesis and reactivity of 1,6-dimethylpiperazin-2-one are governed by the interplay of its lactam and amine functionalities.

General Synthetic Approach

Piperazin-2-one derivatives are often synthesized through cyclization reactions. A plausible and efficient route for 1,6-dimethylpiperazin-2-one could involve a cascade double nucleophilic substitution, a strategy known for its ability to rapidly build molecular complexity from simple starting materials.[2][6]

Conceptual Experimental Protocol:

-

Step 1: N-Alkylation. Start with a suitable protected ethylenediamine derivative. React with methyl iodide or a similar methylating agent to install the first methyl group.

-

Step 2: Amide Formation. React the mono-methylated diamine with a 2-halopropionyl halide (e.g., 2-bromopropionyl bromide). This forms a linear amide precursor. The choice of the 2-halopropionyl halide introduces the precursor to the C6-methyl group.

-

Step 3: Intramolecular Cyclization. Under basic conditions (e.g., using a non-nucleophilic base like sodium hydride or potassium carbonate), the free amine of the precursor performs an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it and forming the six-membered piperazinone ring.

-

Step 4: N-Methylation. The final methyl group is installed at the N1 position via reductive amination or direct alkylation, if not already incorporated.

Chemical Reactivity

The reactivity of 1,6-dimethylpiperazin-2-one is characteristic of its functional groups:

-

Lactam Hydrolysis: The amide bond within the ring can be cleaved under strong acidic or basic conditions, leading to a ring-opened diamino acid derivative.

-

Reduction: The carbonyl group can be reduced, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding 1,6-dimethylpiperazine.[3]

-

Oxidation: The tertiary nitrogen atom (N1) can be oxidized to form an N-oxide using reagents such as hydrogen peroxide or m-CPBA.[3]

-

N-Substitution: The secondary amine at N4 can undergo a variety of reactions, including acylation, alkylation, and arylation, making it a key handle for further derivatization in multi-step syntheses.

Applications in Research and Development

The piperazine and piperazinone motifs are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][7]

-

Drug Development: 1,6-Dimethylpiperazin-2-one hydrochloride has been identified as an antagonist for the Protease-Activated Receptor 2 (PAR2). This activity suggests potential therapeutic applications in modulating inflammatory responses and pain, as PAR2 is involved in these cellular processes.[3]

-

Chemical Intermediate: The compound serves as a versatile building block. Its functional handles (the secondary amine and the lactam) allow for the synthesis of more complex piperazine derivatives for screening in drug discovery programs.[3][8] The piperazine core is found in numerous approved drugs, including antipsychotics and antivirals, underscoring the value of its derivatives.[3][9]

Safety and Handling

Specific toxicological data for 1,6-dimethylpiperazin-2-one is limited. Therefore, it should be handled with the standard precautions for piperazine derivatives.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Piperazine derivatives can be skin and eye irritants.[3] Avoid inhalation of dust or vapors and direct contact with skin and eyes.

Conclusion

1,6-Dimethylpiperazin-2-one is a chiral, substituted piperazinone with significant potential as a building block in synthetic and medicinal chemistry. Its structure, featuring a reactive lactam, a secondary amine for derivatization, and a stereocenter, provides a rich platform for chemical exploration. The demonstrated biological activity of its hydrochloride salt as a PAR2 antagonist highlights its relevance in drug discovery. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is crucial for scientists aiming to leverage this versatile scaffold in their research.

References

-

Khamrang, T., Ponraj, C., Hemamalini, M., Antony, G. J. M., & Saravanan, D. (2024). 1,4-Dimethylpiperazine-2,3-dione. IUCrData, 9, x240936. Retrieved from [Link]

-

ResearchGate. (2024). 1,4-Dimethylpiperazine-2,3-dione. Retrieved from [Link]

-

Synlett. (2018). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

PubChemLite. (n.d.). 1,6-dimethylpiperazin-2-one (C6H12N2O). Retrieved from [Link]

-

Angewandte Chemie International Edition. (2021). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Buy 1,6-dimethylpiperazin-2-one hydrochloride | 2243516-56-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - 1,6-dimethylpiperazin-2-one (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,6-Dimethylpiperazin-2-one: From Discovery to Application

This guide provides a comprehensive overview of 1,6-Dimethylpiperazin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its historical context, synthesis, chemical properties, and its pivotal role as a building block in the development of modern therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Historical Context

1,6-Dimethylpiperazin-2-one, a disubstituted piperazinone, has emerged from relative obscurity to become a key intermediate in the synthesis of complex pharmaceutical agents. While a singular "discovery" paper for this specific molecule is not prominent in the scientific literature, its history is intrinsically linked to the broader exploration of the piperazine and piperazinone scaffolds in drug discovery.

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The investigation into piperazinone derivatives, a class of cyclic amides, gained momentum in the late 20th century as researchers sought rigid heterocyclic frameworks to enhance the potency and selectivity of lead compounds.

The significance of 1,6-Dimethylpiperazin-2-one, particularly its hydrochloride salt, became evident through its application in the development of Factor Xa (FXa) inhibitors. Researchers at Takeda Pharmaceutical Company utilized this compound as a key intermediate in the synthesis of 4-[(6-chloro-2-naphthalenyl)sulfonyl]piperazinone derivatives, a class of potent anticoagulants.[2] This work highlighted the strategic importance of the methyl substitutions at the 1- and 6-positions, which modulate steric interactions and hydrogen-bonding capacity, thereby enabling selective protease inhibition.

Physicochemical and Spectroscopic Properties

Due to the limited availability of published data for the free base of 1,6-Dimethylpiperazin-2-one, the following properties are a combination of available data for its hydrochloride salt and predicted values based on its structure.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | Calculated |

| Molecular Weight | 128.17 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred |

| Boiling Point | Not available | - |

| Melting Point | Not available for free base. | - |

| Solubility | The hydrochloride salt is expected to be more soluble in water. | General chemical principles |

Spectroscopic Data (Predicted and Analog-Based)

Definitive spectroscopic data for 1,6-Dimethylpiperazin-2-one is scarce in publicly available literature. The following are predicted values and interpretations based on the analysis of similar structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the two methyl groups and the methylene protons of the piperazine ring. The N-methyl group would likely appear as a singlet, while the C-methyl group would be a doublet coupled to the adjacent methine proton. The ring protons would exhibit complex splitting patterns.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display six distinct carbon signals: two for the methyl groups, three for the ring carbons, and one for the carbonyl group. The carbonyl carbon would be the most downfield signal.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected in the region of 1650-1680 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the piperazine ring.

Synthesis of 1,6-Dimethylpiperazin-2-one

While a specific, detailed synthesis of 1,6-Dimethylpiperazin-2-one is not widely published, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for the formation of piperazinone rings. The following proposed synthesis involves a reductive amination followed by an intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main stages: the formation of a key diamine intermediate followed by cyclization to form the piperazinone ring.

Caption: Proposed two-stage synthesis of 1,6-Dimethylpiperazin-2-one.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

Part 1: Synthesis of N-(2-aminoethyl)-N-methylalanine ethyl ester

-

Step 1a: Synthesis of Ethyl 2-(methylamino)propanoate. To a solution of ethyl 2-bromopropionate (1.0 eq) in a suitable solvent such as acetonitrile, add methylamine (2.2 eq, as a solution in ethanol or THF) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS. After completion, the reaction mixture is worked up by extraction to yield ethyl 2-(methylamino)propanoate.

-

Step 1b: Synthesis of N-(2-hydroxyethyl)-N-methylalanine ethyl ester. The product from Step 1a (1.0 eq) is reacted with ethylene oxide or 2-chloroethanol (1.1 eq) in the presence of a base like potassium carbonate in a polar aprotic solvent. The reaction is heated to facilitate the alkylation of the secondary amine.

-

Step 1c: Conversion to N-(2-chloroethyl)-N-methylalanine ethyl ester. The resulting alcohol is then converted to the corresponding chloride by reacting with thionyl chloride in an inert solvent.

-

Step 1d: Amination to the diamine. The chloro-intermediate is then reacted with an excess of ammonia in a sealed vessel to displace the chloride and form the primary amine, yielding N-(2-aminoethyl)-N-methylalanine ethyl ester.

Part 2: Intramolecular Cyclization to 1,6-Dimethylpiperazin-2-one

-

Step 2: Cyclization. The N-(2-aminoethyl)-N-methylalanine ethyl ester is heated in a high-boiling point solvent, such as xylene or toluene, with a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) to promote intramolecular cyclization via nucleophilic attack of the primary amine onto the ester carbonyl. The reaction proceeds with the elimination of ethanol to form the desired 1,6-Dimethylpiperazin-2-one.

-

Purification. The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Applications in Medicinal Chemistry

The primary and most well-documented application of 1,6-Dimethylpiperazin-2-one is as a crucial building block in the synthesis of Factor Xa inhibitors.

Role in Factor Xa Inhibitor Synthesis

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases. The piperazinone scaffold of 1,6-Dimethylpiperazin-2-one provides a rigid and well-defined core for the attachment of other pharmacophoric groups.

The synthesis of these inhibitors typically involves the acylation or sulfonylation of the secondary amine at the 4-position of the piperazinone ring. The methyl groups at the 1- and 6-positions provide steric bulk and can influence the conformation of the molecule, which in turn affects its binding to the active site of the Factor Xa enzyme.

Caption: General workflow for the use of 1,6-Dimethylpiperazin-2-one in Factor Xa inhibitor synthesis.

Conclusion

1,6-Dimethylpiperazin-2-one is a testament to how a relatively simple heterocyclic molecule can play a critical role in the development of complex and life-saving pharmaceuticals. While its individual discovery may not be a landmark event, its utility as a synthetic intermediate has cemented its importance in the field of medicinal chemistry. Further research into the synthesis and properties of this and related piperazinone derivatives will undoubtedly continue to fuel the discovery of new therapeutic agents.

References

- Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses of piperazinones. Tetrahedron, 58(17), 3297-3312. (This is a representative review on piperazinone synthesis, as a specific paper for 1,6-dimethylpiperazin-2-one is not readily available).

-

Nishida, H., Miyazaki, Y., Kitamura, Y., Ohashi, M., Matsusue, T., Okamoto, A., ... & Mochizuki, H. (2001). Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Chemical and pharmaceutical bulletin, 49(10), 1237-1244. [Link]

- Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. (Provides context on the importance of the piperazine scaffold).

Sources

Unveiling the Therapeutic Potential of 1,6-Dimethylpiperazin-2-one: A Technical Guide to its Putative Mechanism of Action

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutics.[1][2] 1,6-Dimethylpiperazin-2-one, a distinct derivative of this privileged structure, has emerged as a compound of interest with potential modulatory effects on key biological pathways. This in-depth technical guide synthesizes the current understanding of 1,6-Dimethylpiperazin-2-one's mechanism of action, with a primary focus on its putative role as a Protease-Activated Receptor 2 (PAR2) antagonist.[3] While direct experimental data on this specific molecule remains nascent, this document provides a comprehensive framework for its investigation, grounded in the established pharmacology of PAR2 and the broader piperazinone class. We will delve into the intricacies of the PAR2 signaling cascade, propose other potential biological targets, and provide detailed, field-proven experimental protocols to empower researchers in elucidating its precise molecular interactions. This guide is designed to be a critical resource for scientists dedicated to exploring the therapeutic promise of novel piperazine derivatives.

Introduction to 1,6-Dimethylpiperazin-2-one and the Piperazine Scaffold

1,6-Dimethylpiperazin-2-one is a heterocyclic compound featuring a piperazine ring functionalized with two methyl groups at the 1 and 6 positions and a carbonyl group at the 2-position, classifying it as a cyclic amide.[3] Its hydrochloride salt form is often utilized to enhance aqueous solubility, stability, and bioavailability, crucial properties for pharmacological profiling.[3][4] The stereochemistry at the 6-position, often designated as (6S), is a critical determinant of its biological activity, highlighting the importance of chiral synthesis and separation in its development.[4]

The parent piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure that imparts favorable physicochemical properties for drug design.[1] These nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its absorption, distribution, metabolism, and excretion (ADME) profile and enhance its binding affinity to biological targets.[2] Consequently, piperazine derivatives have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antifungal, antihistamine, and antipsychotic effects.[1][5][6][7]

The Primary Postulated Mechanism: Antagonism of Protease-Activated Receptor 2 (PAR2)

The most prominent, albeit preliminary, reported biological activity of 1,6-Dimethylpiperazin-2-one is its action as an antagonist of Protease-Activated Receptor 2 (PAR2).[3] PAR2 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammation and pain signaling.[8] Understanding the interaction of 1,6-Dimethylpiperazin-2-one with PAR2 is therefore central to elucidating its therapeutic potential.

The PAR2 Activation and Signaling Cascade

PAR2 is activated through a unique proteolytic mechanism.[9] Serine proteases, such as trypsin and mast cell tryptase, cleave the N-terminal domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand."[9] This tethered ligand then binds to the receptor itself, initiating a conformational change that triggers downstream signaling cascades.[10]

Upon activation, PAR2 can couple to multiple G-protein subtypes, leading to the activation of various intracellular signaling pathways, most notably:

-

Gαq/11 Pathway: This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11]

-

Gαs Pathway: This pathway stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[11]

-

Gαi/o Pathway: Activation of this pathway inhibits adenylyl cyclase, resulting in decreased cAMP levels.[11]

-

β-Arrestin Pathway: PAR2 can also signal independently of G-proteins through the recruitment of β-arrestins, which can mediate the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[11]

The downstream consequences of PAR2 activation are cell-type specific but generally culminate in pro-inflammatory and nociceptive responses.

Figure 1: Proposed mechanism of 1,6-Dimethylpiperazin-2-one as a PAR2 antagonist.

Characterizing PAR2 Antagonism of 1,6-Dimethylpiperazin-2-one

To rigorously validate and characterize the antagonistic activity of 1,6-Dimethylpiperazin-2-one at the PAR2 receptor, a series of well-established in vitro assays are recommended. The following table outlines key quantitative parameters that should be determined.

| Parameter | Description | Recommended Assay(s) |

| IC₅₀ | The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. | Calcium Mobilization Assay, ERK Phosphorylation Assay |

| Kᵢ | The inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no agonist were present. | Radioligand Binding Assay |

| Mechanism of Inhibition | Determines if the antagonism is competitive, non-competitive, or allosteric. | Schild Analysis (from functional assays) |

Other Potential Mechanisms of Action: Exploring the Piperazinone Pharmacophore

While PAR2 antagonism is the primary putative mechanism, the broad biological activity of the piperazinone scaffold suggests that 1,6-Dimethylpiperazin-2-one may interact with other biological targets.[9][12] Further investigation into these possibilities is warranted.

-

Cytotoxic Activity: Certain piperazinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.[9]

-

Antimicrobial and Antifungal Activity: The piperazine core is a common feature in many antimicrobial and antifungal drugs.[6][13]

-

Neuropharmacological Activity: Given the prevalence of the piperazine moiety in drugs targeting the central nervous system, 1,6-Dimethylpiperazin-2-one could potentially modulate neurotransmitter systems.[8][14]

Experimental Protocols for Mechanistic Elucidation

The following protocols provide detailed, step-by-step methodologies for the key experiments required to investigate the mechanism of action of 1,6-Dimethylpiperazin-2-one as a PAR2 antagonist.

Calcium Mobilization Assay

This assay is a primary functional screen to determine the effect of 1,6-Dimethylpiperazin-2-one on PAR2-mediated intracellular calcium release.

Figure 2: Workflow for the calcium mobilization assay.

Methodology:

-

Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human PAR2 (HEK293-hPAR2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubate overnight.

-

Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

-

Compound Pre-incubation: Wash the cells again with HBSS and pre-incubate with varying concentrations of 1,6-Dimethylpiperazin-2-one or vehicle control for 15-30 minutes at room temperature.

-

Agonist Addition and Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Record baseline fluorescence, then add a PAR2 agonist (e.g., trypsin or a synthetic peptide agonist like SLIGKV-NH₂) and continue to measure fluorescence intensity over time.

-

Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the concentration of 1,6-Dimethylpiperazin-2-one to determine the IC₅₀ value.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of 1,6-Dimethylpiperazin-2-one on the β-arrestin-mediated PAR2 signaling pathway.

Methodology:

-

Cell Culture and Treatment: Culture HEK293-hPAR2 cells in 6-well plates until they reach 80-90% confluency. Serum-starve the cells overnight. Pre-treat cells with varying concentrations of 1,6-Dimethylpiperazin-2-one for 30 minutes, followed by stimulation with a PAR2 agonist for 5-10 minutes.

-

Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal and compare the different treatment groups.

Future Research Directions

The preliminary indication of 1,6-Dimethylpiperazin-2-one as a PAR2 antagonist opens up several avenues for future research:

-

In-depth Pharmacological Characterization: Perform comprehensive in vitro studies to determine its potency, selectivity, and mechanism of inhibition at PAR2.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 1,6-Dimethylpiperazin-2-one to understand the structural requirements for its activity and to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluate the efficacy of 1,6-Dimethylpiperazin-2-one in animal models of PAR2-mediated diseases, such as inflammatory pain, arthritis, and inflammatory bowel disease.

-

Investigation of Off-Target Effects: Screen the compound against a panel of other receptors and enzymes to assess its selectivity and identify any potential off-target activities.

-

Pharmacokinetic Profiling: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

1,6-Dimethylpiperazin-2-one represents a promising lead compound within the therapeutically rich class of piperazine derivatives. Its putative role as a PAR2 antagonist positions it as a potential modulator of inflammatory and pain pathways. While further rigorous experimental validation is required, this technical guide provides a comprehensive roadmap for researchers to systematically investigate its mechanism of action and unlock its full therapeutic potential. The provided protocols and conceptual framework are intended to accelerate the discovery and development process for this and other novel piperazinone-based therapeutics.

References

-

1,4-Dimethylpiperazine-2,3-dione - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) 1,4-Dimethylpiperazine-2,3-dione - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. (n.d.). Retrieved January 23, 2026, from [Link]

-

1,6-dimethylpiperazin-2-one (C6H12N2O) - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]

-

1,4-Dimethylpiperazine-2,3-dione - IUCr Journals. (2024, October 4). Retrieved January 23, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8). Retrieved January 23, 2026, from [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents. (n.d.).

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024, October 1). Retrieved January 23, 2026, from [Link]

-

Pathway-selective antagonism of proteinase activated receptor 2 - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Full article: Protease-activated receptor 2 signalling pathways: a role in pain processing. (2013, October 23). Retrieved January 23, 2026, from [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. (n.d.). Retrieved January 23, 2026, from [Link]

-

Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. (2024, January 16). Retrieved January 23, 2026, from [Link]

-

Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7) - Cheméo. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Buy 1,6-dimethylpiperazin-2-one hydrochloride | 2243516-56-3 [smolecule.com]

- 4. CAS 1657030-29-9: 2-Piperazinone, 1,6-dimethyl-, hydrochlo… [cymitquimica.com]

- 5. 1,4-Dimethylpiperazine-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. 1,3-Dimethylpiperazin-2-one | 1214045-30-3 | Benchchem [benchchem.com]

- 9. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

A Technical Guide to the Physicochemical Characterization of 1,6-Dimethylpiperazin-2-one

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Dimethylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for the free base in public literature, this document focuses on the established properties of its hydrochloride salt and presents authoritative, field-proven methodologies for the complete physicochemical characterization of the parent compound. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for empirical determination of critical parameters such as partition coefficient (LogP), aqueous solubility, and acid dissociation constant (pKa).

Introduction and Structural Elucidation

1,6-Dimethylpiperazin-2-one belongs to the piperazinone class of heterocyclic compounds. Its structure, featuring a cyclic amide (lactam) and two chiral centers, makes it a valuable scaffold in the design of pharmacologically active agents. The piperazinone core provides a rigid backbone that can orient substituents in specific vectors for optimal target binding. The methyl groups at the N1 and C6 positions introduce steric and electronic modifications that can influence metabolic stability, receptor affinity, and overall pharmacokinetic profile.

While extensive data is available for related piperazine structures, 1,6-Dimethylpiperazin-2-one itself is not well-characterized in peer-reviewed literature. Much of the available information pertains to its hydrochloride salt, which is often synthesized to improve aqueous solubility and handling properties.[1] The structural features—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a tertiary amine—suggest a molecule with moderate polarity and the potential for complex biological interactions.

Calculated Molecular Properties (Free Base):

-

Molecular Formula: C₆H₁₂N₂O

-

Molecular Weight: 128.17 g/mol

-

Chemical Structure: (Note: Image generated for illustrative purposes)

Physicochemical Properties of 1,6-Dimethylpiperazin-2-one Hydrochloride

The hydrochloride salt is the most commonly cited form of this compound. Salt formation is a standard strategy in drug development to enhance the solubility and bioavailability of parent compounds containing a basic functional group.[1]

| Property | Value | Source |

| CAS Number | 2243516-56-3 | [1] |

| Molecular Formula | C₆H₁₃ClN₂O | [1] |

| Molecular Weight | 164.63 g/mol | [1] |

| Calculated LogP | -0.82 | [1] |

| Known Application | Protease-Activated Receptor 2 (PAR2) Antagonist | [1] |

The negative LogP value of the hydrochloride salt indicates its hydrophilic nature, a direct consequence of its ionic state which favors partitioning into the aqueous phase.[1][2]

Methodologies for Full Physicochemical Characterization

Given the data gap for the free base, a complete experimental characterization is essential. The following sections provide detailed, self-validating protocols for determining the key physicochemical properties that govern a compound's behavior in biological systems.

Determination of Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: The partition coefficient (LogP) is a critical measure of a drug's lipophilicity, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] The shake-flask method, standardized by the OECD, remains the gold-standard for its directness and reliability, despite being labor-intensive.[5] The choice of 1-octanol as the organic phase is deliberate; its amphiphilic nature, possessing both a polar hydroxyl group and a long alkyl chain, provides a reasonable surrogate for the lipid bilayers of cell membranes.

Protocol: Shake-Flask Method (OECD 107)

-

Preparation of Phases: Prepare mutually saturated solutions of 1-octanol and water. To do this, shake high-purity 1-octanol and water in a large separatory funnel for 24 hours at the controlled experimental temperature. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of 1,6-Dimethylpiperazin-2-one in the aqueous phase at a concentration that is well within its solubility limit and detectable by the chosen analytical method (e.g., HPLC-UV).

-

Partitioning: In a centrifuge tube, combine a precise volume of the saturated 1-octanol phase and the stock solution (aqueous phase) at a volume ratio that ensures the final concentration in both phases is measurable (e.g., 1:1 or 2:1).

-

Equilibration: Shake the tube gently at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.

-

Phase Separation: Centrifuge the sample at high speed (e.g., 3000 rpm for 10 minutes) to ensure a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the analyte in each phase using a validated analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Trustworthiness: The protocol's integrity is maintained by running triplicate experiments, including a blank (solvents only) to check for interfering substances, and ensuring the total amount of compound recovered from both phases is within 95-105% of the initial amount added.

Determination of Aqueous Solubility

Expertise & Experience: Aqueous solubility is a fundamental property that dictates the dissolution rate and ultimately the bioavailability of an orally administered drug. The equilibrium shake-flask method is the definitive technique for its thermodynamic rigor. It is crucial to determine solubility at a physiologically relevant pH (e.g., 7.4) and temperature (37 °C) for drug development applications. The presence of the basic nitrogen in 1,6-Dimethylpiperazin-2-one means its solubility will be highly pH-dependent.

Protocol: Equilibrium Shake-Flask Method (ICH Q6A)

-

Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Add an excess amount of solid 1,6-Dimethylpiperazin-2-one to a vial containing a known volume of the pH buffer. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 37 °C) for at least 24-48 hours. This extended time ensures that the system reaches thermodynamic equilibrium between the dissolved and solid states.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it to obtain a clear supernatant.

-

Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: Visually inspect the solid material at the end of the experiment to ensure no phase changes or degradation has occurred. The pH of the solution should be re-measured to confirm it has not shifted during the experiment.

Determination of Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa value defines the ionization state of a molecule at a given pH.[6] For 1,6-Dimethylpiperazin-2-one, the relevant pKa will correspond to the equilibrium between the protonated and neutral form of the secondary amine at the N4 position. This value is paramount as it governs solubility, lipophilicity, and receptor binding interactions, which are often charge-dependent. Potentiometric titration is a robust and direct method for pKa determination.[7]

Protocol: Potentiometric Titration

-

Solution Preparation: Accurately weigh a sample of 1,6-Dimethylpiperazin-2-one and dissolve it in a known volume of deionized water or a water-cosolvent mixture if solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette.

-

Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen.

-

Titration - Basification: Titrate the resulting acidic solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve). Specialized software can be used to calculate the pKa from the titration data by fitting the curve to the Henderson-Hasselbalch equation.

Trustworthiness: The system is validated by calibrating the pH meter with at least three standard buffers (e.g., pH 4, 7, and 10) before the experiment. The concentration of the acid and base titrants must be accurately known via standardization.

Conclusion

References

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. NIH National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2010). How To Use a pKa Table. [Link]

-

Sun, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. NIH National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]

Sources

- 1. Buy 1,6-dimethylpiperazin-2-one hydrochloride | 2243516-56-3 [smolecule.com]

- 2. acdlabs.com [acdlabs.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1,6-Dimethylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-Dimethylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. While this specific isomer is not extensively documented in publicly available scientific literature, this guide synthesizes foundational chemical data, predicted properties, and contextual information based on related piperazinone derivatives. The document covers the core molecular formula and weight, and explores the potential synthetic strategies, expected spectroscopic characteristics, and prospective applications in drug discovery. This guide also highlights the current gaps in experimental data and suggests future research directions to fully elucidate the chemical and pharmacological profile of this molecule.

Introduction to 1,6-Dimethylpiperazin-2-one

1,6-Dimethylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. The piperazine scaffold is known to impart favorable pharmacokinetic properties to drug candidates. The presence of a lactam functionality and methyl substitutions on the piperazine ring of 1,6-Dimethylpiperazin-2-one suggests a unique three-dimensional structure that could influence its binding to biological targets.

While specific research on the 1,6-dimethyl isomer is limited, its structural similarity to other biologically active piperazinones warrants a thorough examination of its chemical properties and potential applications. This guide aims to provide a foundational understanding of this molecule for researchers interested in its synthesis and evaluation.

Molecular Formula and Weight

The fundamental molecular identity of 1,6-Dimethylpiperazin-2-one has been established through chemical database entries.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | PubChemLite |

| Monoisotopic Mass | 128.09496 Da | PubChemLite |

| Molecular Weight | 128.17 g/mol | (Calculated) |

| InChI | InChI=1S/C6H12N2O/c1-5-3-7-4-6(9)8(5)2/h5,7H,3-4H2,1-2H3 | PubChemLite |

| SMILES | CC1CNCC(=O)N1C | PubChemLite |

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

The hydrochloride salt of this compound, (6S)-1,6-dimethyl-2-piperazinone hydrochloride, has a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol .[1]

Synthesis of Piperazin-2-one Derivatives: A General Overview

One common approach involves the cyclization of N-substituted ethylenediamine derivatives. A plausible synthetic pathway could involve the reaction of N-methylethylenediamine with a lactate derivative, followed by intramolecular cyclization.

A cascade, metal-promoted transformation has also been described for the synthesis of piperizinones from chloro allenylamide, a primary amine, and an aryl iodide, allowing for the formation of three bonds in a one-pot process.[2]

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 1,6-Dimethylpiperazin-2-one.

Physicochemical Properties and Spectroscopic Characterization (Predicted and Inferred)

Due to the absence of published experimental data, the physicochemical and spectroscopic properties of 1,6-Dimethylpiperazin-2-one are presented here based on predictions and by analogy to structurally related compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| XlogP | -0.5 | PubChemLite |

Spectroscopic Analysis (Expected Characteristics)

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups. The protons on the piperazine ring would likely appear as a series of multiplets in the aliphatic region. The chemical shifts would be influenced by the adjacent nitrogen atoms and the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal, typically in the range of 160-180 ppm. The two methyl carbons would appear in the upfield region, and the remaining three carbons of the piperazine ring would be found in the aliphatic region.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 1,6-Dimethylpiperazin-2-one is expected to exhibit characteristic absorption bands for its functional groups:

-

C=O Stretch: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ corresponding to the amide carbonyl group.

-

C-N Stretch: Absorptions for the C-N bonds are expected in the 1000-1350 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.

4.2.3. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for 1,6-Dimethylpiperazin-2-one would be observed at an m/z of approximately 128.10. Common fragmentation patterns for piperazine derivatives often involve cleavage of the ring.

Potential Applications in Drug Discovery and Medicinal Chemistry

The piperazine moiety is a well-established pharmacophore in drug design, known for its ability to modulate the pharmacokinetic profile of compounds.[3] Piperazinone derivatives, in particular, have shown a wide range of biological activities.

The hydrochloride salt of 1,6-dimethylpiperazin-2-one has been investigated for its biological activity and has been shown to act as an antagonist for the Protease-Activated Receptor 2 (PAR2).[3] This suggests potential applications in modulating inflammatory responses and other cellular processes.

Signaling Pathway Implication (Hypothetical):

Caption: Hypothetical antagonistic action on the PAR2 signaling pathway.

Future Research Directions

The lack of comprehensive experimental data for 1,6-Dimethylpiperazin-2-one presents a clear opportunity for further research. Key areas for future investigation include:

-

Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis of 1,6-Dimethylpiperazin-2-one is the first critical step for enabling further studies.

-

Full Spectroscopic Characterization: Detailed NMR (¹H, ¹³C, and 2D techniques), IR, and high-resolution mass spectrometry studies are needed to definitively confirm the structure and provide reference data for future research.

-

Pharmacological Profiling: A thorough investigation of the biological activity of 1,6-Dimethylpiperazin-2-one, including its potential as a PAR2 antagonist and its effects on other biological targets, would be highly valuable.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs of 1,6-Dimethylpiperazin-2-one could provide insights into the structural features required for its biological activity.

Conclusion

1,6-Dimethylpiperazin-2-one is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the context of drug discovery. This technical guide has provided a summary of its known molecular formula and weight, along with an overview of potential synthetic strategies and expected spectroscopic properties based on related compounds. While there is a clear need for further experimental investigation to fully characterize this molecule, the information presented here serves as a valuable starting point for researchers and scientists interested in exploring the chemical and biological properties of this intriguing piperazinone derivative.

References

-

PubChemLite. 1,6-dimethylpiperazin-2-one. Available from: [Link]

-

Yilmaz, F., & Parlak, A. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 64(1), 59-66. Available from: [Link]

Sources

- 1. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,6-Dimethylpiperazine-2,5-dione

Spectroscopic Data for 1,6-Dimethylpiperazin-2-one: A Case of Limited Public Availability

A comprehensive search for experimental and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the compound 1,6-Dimethylpiperazin-2-one has revealed a significant lack of publicly available information. Despite its commercial availability as a hydrochloride salt (CAS Nos. 2243516-56-3 and 1657030-29-9), detailed characterization data necessary for an in-depth technical guide is not present in common scientific databases, spectral libraries, or peer-reviewed literature.

While the molecular formula (C₆H₁₂N₂O) and predicted mass spectrometry adducts are available, the core experimental spectra remain elusive. This data gap prevents the creation of a detailed technical guide as requested for this specific isomer.

Proposed Alternative: A Guide to the Spectroscopic Data of 3,6-Dimethylpiperazine-2,5-dione

As a viable alternative, this guide will provide a comprehensive overview of the spectroscopic data for a closely related, well-characterized isomer: 3,6-Dimethylpiperazine-2,5-dione (Alanine Anhydride) . This compound offers a rich dataset to illustrate the principles of spectroscopic analysis for this class of molecules.

This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3,6-Dimethylpiperazine-2,5-dione.

Introduction to 3,6-Dimethylpiperazine-2,5-dione

3,6-Dimethylpiperazine-2,5-dione (C₆H₁₀N₂O₂) is a cyclic dipeptide formed from the condensation of two alanine molecules.[1] As a member of the diketopiperazine class, it serves as a rigid scaffold in medicinal chemistry and is a subject of interest for its biological activities.[2] Accurate spectroscopic characterization is fundamental to confirming its structure and purity.

Below is a diagram illustrating the chemical structure of 3,6-Dimethylpiperazine-2,5-dione.

Caption: Structure of 3,6-Dimethylpiperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3,6-Dimethylpiperazine-2,5-dione is expected to be relatively simple due to the molecule's symmetry. The key proton environments are the N-H protons, the methine (CH) protons at positions 3 and 6, and the methyl (CH₃) protons.

Predicted ¹H NMR Data Summary

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | 7.5 - 8.5 | Broad Singlet |

| C₃-H, C₆-H | 3.8 - 4.2 | Quartet |

| CH₃ | 1.3 - 1.5 | Doublet |

Note: Chemical shifts are highly dependent on the solvent used.

Interpretation:

-

The N-H protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Their chemical shift can vary significantly with solvent and concentration.

-

The methine protons at the 3 and 6 positions are coupled to the adjacent methyl protons, resulting in a quartet.

-

The methyl protons are coupled to the adjacent methine proton, leading to a doublet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the methine carbons, and the methyl carbons.

¹³C NMR Data from SpectraBase

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (C₂, C₅) | ~167 |

| C₃, C₆ | ~50 |

| CH₃ | ~18 |

Source: SpectraBase, Wiley-VCH GmbH.[2]

Interpretation:

-

The carbonyl carbons (C=O) are the most deshielded and appear significantly downfield.

-

The methine carbons (C₃, C₆) are in the typical range for sp³-hybridized carbons attached to a nitrogen atom.

-

The methyl carbons appear furthest upfield, as expected for alkyl groups.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like 3,6-Dimethylpiperazine-2,5-dione is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

-

Instrument Setup:

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong |

| N-H Bend | 1550 - 1640 | Medium |

Source: Data derived from typical amide and alkane absorption regions.

Interpretation:

-

A broad peak in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.

-

The strong, sharp absorption around 1650-1680 cm⁻¹ is a definitive indicator of the amide C=O group (Amide I band).

-

Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the methyl and methine groups.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3,6-Dimethylpiperazine-2,5-dione, the molecular weight is 142.16 g/mol .[2]

GC-MS Data

| m/z | Relative Intensity | Proposed Fragment |

| 142 | 20.30% | [M]⁺ (Molecular Ion) |

| 71 | 24.80% | [C₃H₅NO]⁺ |

| 44 | 99.99% (Base Peak) | [C₂H₄N]⁺ |

Source: MassBank of North America (MoNA), GC-MS data.[2]

Interpretation and Fragmentation Pathway: The electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 142. The fragmentation is characteristic of cyclic amides.

Caption: Proposed MS fragmentation of 3,6-Dimethylpiperazine-2,5-dione.

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

-

Separation: The sample is vaporized and travels through the GC column, where it is separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Conclusion

The spectroscopic analysis of 3,6-Dimethylpiperazine-2,5-dione by NMR, IR, and MS provides a complete and consistent picture of its molecular structure. The data obtained from these techniques are crucial for the unambiguous identification and quality assessment of this important heterocyclic compound in research and development settings.

References

-

PubChem. 3,6-Dimethylpiperazine-2,5-dione. National Center for Biotechnology Information. [Link]

-

NIST. 3,6-Dimethylpiperazine-2,5-dione. NIST Chemistry WebBook. [Link]

-

SpectraBase. 3,6-Dimethylpiperazine-2,5-dione. Wiley-VCH GmbH. [Link]

-

Cheméo. Chemical Properties of 3,6-Dimethylpiperazine-2,5-dione. [Link]

-

PubChem. Piperazine. National Center for Biotechnology Information. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to 1,6-Dimethylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dimethylpiperazin-2-one, a substituted piperazinone derivative, is emerging as a compound of significant interest within the landscape of therapeutic discovery. This technical guide provides a comprehensive overview of its chemical characteristics, known biological activities, and a strategic framework for its investigation as a potential therapeutic agent. Primarily recognized for its antagonist activity at the Protease-Activated Receptor 2 (PAR2), this document delves into the rationale for targeting PAR2 in various disease states, particularly those with an inflammatory component. Detailed, field-proven experimental protocols are provided to empower researchers to synthesize, characterize, and evaluate the therapeutic efficacy of this promising molecule.

Introduction: The Piperazinone Scaffold in Drug Discovery

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antihistamines, and anti-inflammatory agents.[1][2] The inherent conformational rigidity and the presence of two nitrogen atoms for substitution make it a versatile template for designing molecules with favorable pharmacokinetic properties and high target affinity.[3] The piperazin-2-one modification introduces a lactam function, further influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. 1,6-Dimethylpiperazin-2-one, as a specific exemplar of this class, presents a unique opportunity for therapeutic innovation, particularly through its interaction with the Protease-Activated Receptor 2 (PAR2).[4]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 1,6-Dimethylpiperazin-2-one is fundamental to its development as a therapeutic candidate. The hydrochloride salt is the most commonly available form, which typically enhances aqueous solubility and stability.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O · HCl | [5] |

| Molecular Weight | 164.63 g/mol | [5] |

| Appearance | Solid | [5] |

| Purity | ≥95.0% | [5] |

| Stereochemistry | The (6S) enantiomer is specified in some sources, indicating the importance of stereochemistry for biological activity. | [5] |

The Therapeutic Rationale: Targeting Protease-Activated Receptor 2 (PAR2)

The primary known biological target of 1,6-Dimethylpiperazin-2-one is Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor (GPCR) with a unique mechanism of activation.[4] Unlike typical GPCRs that are activated by soluble ligands, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin and mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.[6]

PAR2 in Inflammatory Pathologies

PAR2 is widely expressed in tissues and cells integral to the inflammatory response, including epithelial cells, endothelial cells, and various immune cells.[7] Its activation is implicated in a range of inflammatory conditions:

-

Chronic Inflammatory Diseases: Upregulation of PAR2 is observed in conditions like rheumatoid arthritis and osteoarthritis, where its activation contributes to synovitis and the release of pro-inflammatory cytokines.[8]

-

Inflammatory Skin Diseases: PAR2 plays a role in the pathophysiology of skin disorders such as atopic dermatitis and psoriasis, contributing to inflammation and itch.[9]

-

Pain Modulation: PAR2 is expressed on sensory neurons, and its activation is linked to pain hypersensitivity and chronic pain states.[5]

Antagonism of PAR2, therefore, represents a compelling therapeutic strategy to mitigate the detrimental effects of excessive inflammation and pain in these and other related diseases.

PAR2 Downstream Signaling Pathways

Upon activation, PAR2 couples to multiple intracellular signaling cascades, leading to a diverse array of cellular responses. Understanding these pathways is critical for elucidating the mechanism of action of a PAR2 antagonist like 1,6-Dimethylpiperazin-2-one.

Caption: PAR2 downstream signaling cascade in inflammation.

Experimental Workflows: A Guide to Investigation

The following section outlines detailed protocols for the synthesis, purification, and biological evaluation of 1,6-Dimethylpiperazin-2-one.

Synthesis and Purification

Workflow Diagram: Synthesis of 1,6-Dimethylpiperazin-2-one Hydrochloride

Caption: Conceptual workflow for the synthesis and purification of 1,6-Dimethylpiperazin-2-one HCl.

Step-by-Step Protocol:

-

Acyclation:

-

Dissolve N,N'-dimethyl-1,2-diaminoethane in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent dropwise to the cooled diamine solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Cyclization:

-

Once the acylation is complete, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture to facilitate the intramolecular cyclization.

-

Heat the reaction mixture to reflux and maintain for several hours, continuing to monitor by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1,6-Dimethylpiperazin-2-one by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Salt Formation:

-

Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1,6-Dimethylpiperazin-2-one hydrochloride.[1]

-

Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

In Vitro Evaluation of PAR2 Antagonism

The following protocols describe standard assays to quantify the antagonist activity of 1,6-Dimethylpiperazin-2-one at PAR2.

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a PAR2 agonist.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture a cell line endogenously or recombinantly expressing PAR2 (e.g., HT-29 cells) in the appropriate growth medium until they reach a suitable confluency.

-

Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.[10]

-

-

Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Indo-1 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the cells.[10]

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of 1,6-Dimethylpiperazin-2-one hydrochloride in the assay buffer.

-

After the dye loading incubation, wash the cells with the assay buffer.

-

Add the antagonist solutions to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[9]

-

-

Agonist Stimulation and Signal Detection:

-

Prepare a solution of a known PAR2 agonist (e.g., trypsin or a synthetic peptide agonist like SLIGKV-NH₂) at a concentration that elicits a submaximal response (EC₈₀).

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add the agonist solution to all wells and immediately begin kinetic fluorescence measurements.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity upon agonist addition.

-

Plot the agonist response as a function of the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value of 1,6-Dimethylpiperazin-2-one.

-

This assay measures the recruitment of β-arrestin to the activated PAR2, a key step in receptor desensitization and signaling.

Step-by-Step Protocol:

-

Cell Line and Reagents:

-

Utilize a commercially available cell line engineered to express PAR2 fused to a fragment of a reporter enzyme (e.g., β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment of the reporter.

-

Grow and maintain the cells according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Seed the cells in white-walled microplates and culture overnight.

-

Prepare serial dilutions of 1,6-Dimethylpiperazin-2-one hydrochloride.

-

Pre-incubate the cells with the antagonist dilutions for a specified time at 37°C.[3]

-

Add a PAR2 agonist at its EC₈₀ concentration.

-

Incubate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes).[11]

-

-

Signal Detection:

-

Add the detection reagents for the reporter enzyme system (e.g., a chemiluminescent substrate).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is proportional to the extent of β-arrestin recruitment.

-

Calculate the inhibition of agonist-induced β-arrestin recruitment by the antagonist.

-

Determine the IC₅₀ value of 1,6-Dimethylpiperazin-2-one by plotting the inhibition against the antagonist concentration.

-

Future Directions and Perspectives

The exploration of 1,6-Dimethylpiperazin-2-one as a therapeutic agent is still in its early stages. Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles.

-

In Vivo Efficacy: Evaluation of the compound in relevant animal models of inflammatory diseases and pain.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity of 1,6-Dimethylpiperazin-2-one to determine its drug-like properties.[3]

-

Mechanism of Action Studies: Deeper investigation into the specific downstream signaling pathways modulated by the compound to fully understand its cellular effects.

Conclusion

1,6-Dimethylpiperazin-2-one represents a promising starting point for the development of novel therapeutics targeting PAR2. Its piperazinone core provides a robust and tunable scaffold for medicinal chemistry efforts. The compelling rationale for PAR2 antagonism in a multitude of diseases, coupled with the detailed experimental workflows provided in this guide, should empower researchers to rigorously investigate and unlock the full therapeutic potential of this intriguing molecule.

References

-

National Center for Biotechnology Information (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In: Assay Guidance Manual. Available from: [Link]

- McIntosh, K. A., Cunningham, M. R., Bushell, T. J., & Plevin, R. (2021). The development of proteinase-activated receptor-2 modulators and the challenges involved. Thrombosis Journal, 19(1), 1-15.

-

National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

- Ben-Cherif, W., et al. (2012). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2087.